![molecular formula C13H18O4 B1592576 Ethyl 3-(3,5-dimethoxyphenyl)propanoate CAS No. 54901-09-6](/img/structure/B1592576.png)
Ethyl 3-(3,5-dimethoxyphenyl)propanoate
Overview
Description
Ethyl 3-(3,5-dimethoxyphenyl)propanoate, also known as ethyl vanillin, is a phenolic ester found in various plants, fruits, and spices. It is a major component of the flavor and aroma of vanilla, and is used in the food and beverage industry as a flavoring agent. It is also used in perfumes, cosmetics, and pharmaceuticals. In the laboratory, it is used as a reagent for the synthesis of other compounds.
Scientific Research Applications
Spectroscopic and Diffractometric Characterization
Ethyl 3-(3,5-dimethoxyphenyl)propanoate has been involved in research focusing on the characterization of polymorphic forms of pharmaceutical compounds. A study by Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms of a related investigational pharmaceutical compound. This work highlights the importance of analytical and physical characterization techniques in understanding the polymorphism of complex organic molecules, which can have significant implications for their physical stability, manufacturability, and bioavailability (Vogt et al., 2013).
Thermochemistry and Kinetics of Esters
The compound has relevance in studies examining the thermochemistry and kinetics of esters, which serve as models for biofuels. Research conducted by El‐Nahas et al. (2007) investigated the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of ethyl propanoate and methyl butanoate. This research provides valuable insights into the initiation reactions and intermediate products from unimolecular decomposition reactions, contributing to a better understanding of the chemical properties and reactivity of ester compounds related to ethyl 3-(3,5-dimethoxyphenyl)propanoate (El‐Nahas et al., 2007).
Electropolymerization in Aqueous Electrolytes
A novel environmentally friendly electropolymerization method for water-insoluble monomers, including those similar to ethyl 3-(3,5-dimethoxyphenyl)propanoate, in aqueous electrolytes has been developed. This method utilizes acoustic emulsification to achieve electropolymerization in very stable emulsions, indicating a potential avenue for synthesizing polymeric materials from water-insoluble monomers. The research by Asami et al. (2006) on this topic opens up new possibilities for the application of ethyl 3-(3,5-dimethoxyphenyl)propanoate and related compounds in the production of conducting polymers and other polymeric materials (Asami et al., 2006).
properties
IUPAC Name |
ethyl 3-(3,5-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHJJUVRVNYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630451 | |
Record name | Ethyl 3-(3,5-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethoxyphenyl)propanoate | |
CAS RN |
54901-09-6 | |
Record name | Ethyl 3-(3,5-dimethoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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